6-Methylidenespiro[4.5]decan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylidenespiro[45]decan-2-one is a chemical compound with the molecular formula C10H16O It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
The synthesis of 6-Methylidenespiro[4.5]decan-2-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with a strong base to form the spiro compound. The reaction conditions typically include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
Analyse Chemischer Reaktionen
6-Methylidenespiro[4.5]decan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
6-Methylidenespiro[4.5]decan-2-one has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the study of enzyme mechanisms and as a probe for investigating biological pathways. In medicine, it may be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects. In industry, it can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Methylidenespiro[4.5]decan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in a biological context, it may interact with enzymes involved in metabolic pathways, while in an industrial context, it may act as a catalyst or intermediate in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
6-Methylidenespiro[4.5]decan-2-one can be compared with other similar spiro compounds, such as spiro[4.5]decan-2-one and spiro[4.5]decan-3-one. These compounds share a similar spiro structure but differ in the position and nature of the substituents. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications. Other similar compounds include spiro[4.5]decan-2-ol and spiro[4.5]decan-2-amine, which have different functional groups and therefore different chemical properties and applications.
Eigenschaften
CAS-Nummer |
137958-35-1 |
---|---|
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
10-methylidenespiro[4.5]decan-3-one |
InChI |
InChI=1S/C11H16O/c1-9-4-2-3-6-11(9)7-5-10(12)8-11/h1-8H2 |
InChI-Schlüssel |
UYYPHDDYMIDQRR-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CCCCC12CCC(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.